molecular formula C21H17Cl2NO3S2 B11077230 (5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11077230
M. Wt: 466.4 g/mol
InChI Key: WLAFTTWFMPRGLS-ZDLGFXPLSA-N
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Description

(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is known for its diverse biological activities, and is modified with a dichlorobenzyl group, a methoxybenzylidene moiety, and a prop-2-en-1-yl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene moiety can be introduced via a condensation reaction between the thiazolidinone core and an appropriate benzaldehyde derivative.

    Attachment of the Dichlorobenzyl Group: This step involves the nucleophilic substitution of a dichlorobenzyl halide with a hydroxyl group on the benzylidene moiety.

    Addition of the Prop-2-en-1-yl Group: This can be done through an alkylation reaction using an allyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core and the prop-2-en-1-yl group.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to a more saturated form.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include reduced benzylidene derivatives.

    Substitution: Products will vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.

Biology

    Antimicrobial Activity: The compound’s structure suggests potential antimicrobial properties, making it a candidate for the development of new antibiotics.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing a tool for studying enzyme function and regulation.

Medicine

    Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new therapeutic agents targeting various diseases.

    Diagnostics: It can be used in the development of diagnostic assays for detecting specific biomolecules.

Industry

    Agriculture: The compound may be used as a pesticide or herbicide due to its potential biological activity.

    Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

Mechanism of Action

The mechanism of action of (5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The dichlorobenzyl group may enhance binding affinity to certain proteins, while the thiazolidinone core can interact with enzyme active sites, inhibiting their function. The compound may also disrupt cellular processes by interfering with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dichlorobenzyl and methoxybenzylidene groups, along with the thiazolidinone core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H17Cl2NO3S2

Molecular Weight

466.4 g/mol

IUPAC Name

(5Z)-5-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H17Cl2NO3S2/c1-3-9-24-20(25)18(29-21(24)28)10-13-5-4-6-17(26-2)19(13)27-12-14-7-8-15(22)11-16(14)23/h3-8,10-11H,1,9,12H2,2H3/b18-10-

InChI Key

WLAFTTWFMPRGLS-ZDLGFXPLSA-N

Isomeric SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)/C=C\3/C(=O)N(C(=S)S3)CC=C

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C=C3C(=O)N(C(=S)S3)CC=C

Origin of Product

United States

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